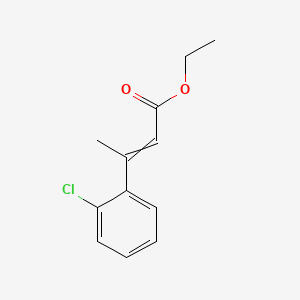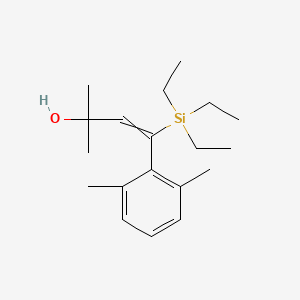
4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is an organic compound with a complex structure It features a phenyl group substituted with two methyl groups, a butenol backbone, and a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol typically involves multiple steps. One common method starts with the preparation of the phenyl and butenol components, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triethylsilyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets. The phenyl and butenol groups can interact with various enzymes and receptors, while the triethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar butenol backbone but features a cyclohexenyl group instead of a phenyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar silyl group but a different core structure.
Uniqueness
4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triethylsilyl group, in particular, enhances its stability and solubility, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
917507-07-4 |
|---|---|
Molekularformel |
C19H32OSi |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-(2,6-dimethylphenyl)-2-methyl-4-triethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C19H32OSi/c1-8-21(9-2,10-3)17(14-19(6,7)20)18-15(4)12-11-13-16(18)5/h11-14,20H,8-10H2,1-7H3 |
InChI-Schlüssel |
OQJYTPTYUXQEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=CC(C)(C)O)C1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


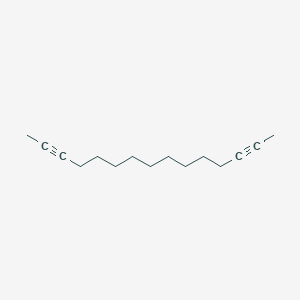
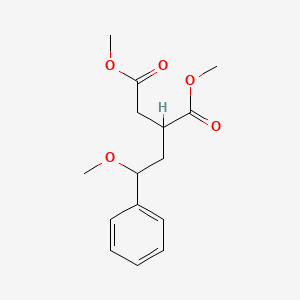
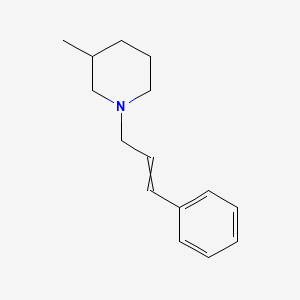
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
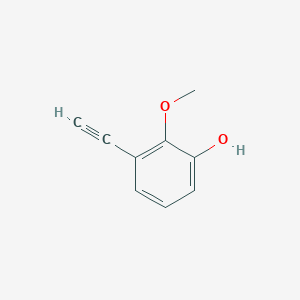

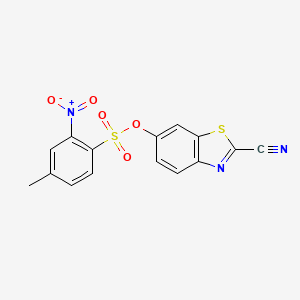

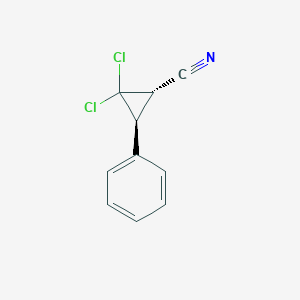
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
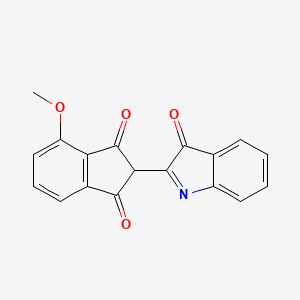
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
